(1-Bromo-3,3,3-trichloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-3,3,3-trichloropropyl)benzene is an organic compound with the molecular formula C₉H₈BrCl₃. It consists of a benzene ring substituted with a 1-bromo-3,3,3-trichloropropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3,3-trichloropropyl)benzene typically involves the bromination of 3,3,3-trichloropropylbenzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3,3,3-trichloropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or alkene
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or alkenes
Scientific Research Applications
(1-Bromo-3,3,3-trichloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Bromo-3,3,3-trichloropropyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a single chlorine atom.
(1-Bromo-3-chloropropyl)benzene: Similar structure but with fewer chlorine atoms
Uniqueness
(1-Bromo-3,3,3-trichloropropyl)benzene is unique due to the presence of both bromine and multiple chlorine atoms on the propyl group. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
34372-27-5 |
---|---|
Molecular Formula |
C9H8BrCl3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(1-bromo-3,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8BrCl3/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
GYXDKVQPLSJHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.